molecular formula C9H12ClNO2 B1388930 (2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride CAS No. 90609-93-1

(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride

Cat. No.: B1388930
CAS No.: 90609-93-1
M. Wt: 201.65 g/mol
InChI Key: MYAMRGRIEXIPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride is a chemical compound with a unique structure that includes a benzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride typically involves multiple steps. One common method starts with the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification. This method has been optimized to reduce side reactions and increase yield and purity, making it suitable for large-scale preparation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, reaction temperatures, and purification methods are critical to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dihydro-benzo[1,4]dioxin-6-yl)hydrazine
  • Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)
  • 2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamine

Uniqueness

(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets.

Properties

IUPAC Name

N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-10-7-2-3-8-9(6-7)12-5-4-11-8;/h2-3,6,10H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAMRGRIEXIPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)OCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90609-93-1
Record name N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

242.0 g of Methanolic ammonia [as 100% w/w by chemical assay] [Note: as chemical assay: 23.0% w/w, volume 1350.0 ml] and 30.0 g (0.183 mol) of 1,4-benzodioxan-6-carboxaldehyde were charged into a 2.0 L 4 necked round bottom flask, connect to a mechanical stirrer, thermo meter socket and condenser at 20-30° C. Stirred the mass for 20-30 min at 20-30° C. After dissolution is clear. Reaction mass was charged into a 2.0 L hydrogenator kettle at 20-30° C. 30.0 g of Raney Nickel (with Methanol dried) was charged under nitrogen atmosphere. Kettle was fitted to the hydrogenator. Nitrogen atmosphere was removed in Hydrogenator kettle with hydrogen gas by slowly flushing. Hydrogen gas was feeded upto 50-55 psi in hydrogenation kettle under oscillation. Maintained the hydrogen gas pressure (50-55 psi) till the hydrogen gas consumption is stopped. Reaction mass temperature was raised to 40-45° C. After hydrogen gas consumption is stooped at 45-50° C. Reaction mass temperature was cooled to 25-30° C. Maintained the hydrogen gas pressure at 50-55 psi for till the hydrogen gas consumption is stopped (about 90-120 min) Raney nickel was filtered through hyflow bed under nitrogen atmosphere. Raney Nickel was washed with 300.0 ml of methanol under nitrogen atmosphere. Filterate was collected into a flask. Methanol was distilled completely under vacuum at mass temperature not crossing 55° C. Mass temperature was cooled to 40-45° C. and release the vacuum. 50.0 ml of isopropyl alcohol was added. Reaction mass pH was adjusted to 0.5±0.25 with IPA HCl. Maintained the mass temperature at 25-30° C. for 60-90 min under stirring. Solid was filtered and solid was washed with 20.0 ml of isopropyl alcohol. Compound was dried under vacuum at 40±5° C. Dry compound weight: 31.0 g (yield: 84.1%).
Quantity
1350 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
4
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
IPA HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride
Reactant of Route 2
Reactant of Route 2
(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride
Reactant of Route 3
Reactant of Route 3
(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride
Reactant of Route 4
Reactant of Route 4
(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride
Reactant of Route 5
Reactant of Route 5
(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride
Reactant of Route 6
Reactant of Route 6
(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.